REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:12]=[CH:11][C:5]([C:6](N(C)C)=[O:7])=[CH:4][CH:3]=1.O(Cl)Cl.[NH:16]1[CH:20]=[CH:19][CH:18]=[CH:17]1.O.O.O.C([O-])(=O)C.[Na+]>ClCCCl.ClC(Cl)C.O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([C:17]2[NH:16][CH:20]=[CH:19][CH:18]=2)=[O:7])=[CH:11][CH:12]=1 |f:3.4.5.6.7|
|
Name
|
|
Quantity
|
183 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=O)N(C)C)C=C1
|
Name
|
153g
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O(Cl)Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
67g
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C=CC=C1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Name
|
408g
|
Quantity
|
3 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.O.O.C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
1600 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
It is cooled
|
Type
|
TEMPERATURE
|
Details
|
after which the mixture is again heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
The resulting mixture is poured onto ice
|
Type
|
CUSTOM
|
Details
|
the organic layer is separated
|
Type
|
WASH
|
Details
|
the aqueous layer is washed with chloroform
|
Type
|
WASH
|
Details
|
The combined organic solutions are washed with sodium bicarbonate and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent in vacuo
|
Type
|
CUSTOM
|
Details
|
gives a dark oil, which
|
Type
|
DISTILLATION
|
Details
|
is distilled in vacuo through a heated Vigreaux column
|
Type
|
CUSTOM
|
Details
|
to give a white solid
|
Type
|
CUSTOM
|
Details
|
It is recrystallized from cyclohexane
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C(=O)C=2NC=CC2)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |